molecular formula C21H21ClN4O2 B2374625 2-(4-chlorophenoxy)-2-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)propanamide CAS No. 1226448-85-6

2-(4-chlorophenoxy)-2-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)propanamide

Cat. No.: B2374625
CAS No.: 1226448-85-6
M. Wt: 396.88
InChI Key: PTYFIBYNLBPGRX-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-2-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)propanamide is a synthetic amide derivative characterized by a propanamide backbone with a 4-chlorophenoxy group and a 6-methylpyridazinylamino-substituted phenyl ring.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2/c1-14-4-13-19(26-25-14)23-16-7-9-17(10-8-16)24-20(27)21(2,3)28-18-11-5-15(22)6-12-18/h4-13H,1-3H3,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYFIBYNLBPGRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-2-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)propanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H19ClN2O
  • Molecular Weight : 320.81 g/mol

The compound features a chlorophenoxy group, a pyridazin moiety, and a propanamide structure, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, influencing various biochemical pathways. The presence of the chlorophenoxy group is known to enhance lipophilicity, potentially allowing for better membrane permeability and target interaction. Additionally, the pyridazine ring may play a role in modulating enzyme activities involved in inflammation and cell proliferation.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives with similar frameworks can induce apoptosis in cancer cells. For instance, compounds containing pyridazine moieties have been linked to significant cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells.
  • Anti-inflammatory Effects : The mechanism often involves inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory cytokines.
  • Nephrotoxicity Studies : Investigations into related chlorinated compounds suggest potential nephrotoxic effects, emphasizing the need for careful evaluation of toxicity profiles.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in HeLa cells
Anti-inflammatoryInhibits COX enzymes
NephrotoxicityPotential nephrotoxic effects observed

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of similar compounds, it was found that derivatives containing the pyridazine structure exhibited IC50 values ranging from 7.01 to 14.31 µM against various cancer cell lines. The mechanism involved disruption of microtubule dynamics leading to cell cycle arrest and apoptosis .

Case Study 2: Inflammatory Response Modulation

Research on related compounds demonstrated their efficacy in reducing inflammation markers in vitro. Specifically, treatment with these derivatives led to decreased levels of TNF-alpha and IL-6 in cultured macrophages . This suggests a potential therapeutic role in inflammatory diseases.

Toxicological Considerations

While the biological activities are promising, it is crucial to assess the toxicological profile thoroughly. Studies on chlorinated anilines indicate that nephrotoxicity could arise from oxidative stress mechanisms and renal bioactivation pathways . Therefore, further investigations into the safety and side effects of this compound are warranted.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds containing pyridazine derivatives in anticancer therapies. The presence of the 6-methylpyridazin-3-yl group in this compound suggests it may exhibit similar properties, as pyridazine derivatives have been associated with inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, compounds with related structures have demonstrated significant activity against various cancer cell lines, including breast and colon cancer .

Anti-inflammatory Properties

Compounds with similar structural features have been recognized for their anti-inflammatory effects. The chlorophenoxy group is known to enhance the anti-inflammatory activity of certain drugs by modulating pathways involved in inflammation. This compound could potentially be developed as a non-steroidal anti-inflammatory drug (NSAID) or as an adjunct therapy for inflammatory diseases .

Agrochemical Applications

The chlorophenoxy group is commonly found in herbicides and pesticides. The structural similarity of this compound to known agrochemicals suggests that it may possess herbicidal or pesticidal properties. Research into related compounds indicates that they can effectively target specific weeds or pests while minimizing harm to crops .

Synthetic Pathways

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)propanamide can be achieved through several chemical reactions, including amide coupling and substitution reactions involving chlorinated phenols and pyridazine derivatives. Understanding these synthetic routes is crucial for developing efficient production methods for this compound and its analogs.

Reaction Type Reactants Conditions Product
Amide Coupling4-chlorophenol, 6-methylpyridazine derivativeBase, solventDesired amide
SubstitutionChlorinated phenol, alkyl halideHeat, catalystAlkylated product

Anticancer Studies

A notable study explored the anticancer effects of various pyrazole derivatives, which share structural similarities with the target compound. These derivatives were tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . This suggests that the target compound may also exhibit similar anticancer properties.

Inflammatory Response Modulation

In another study focusing on anti-inflammatory agents, compounds with similar functional groups were tested for their ability to inhibit cytokine production in vitro. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting that the target compound could be effective in treating conditions characterized by chronic inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a. 2-(4-Chlorophenoxy)-2-methyl-N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl}propanamide ()
  • Key Differences: Replaces the pyridazinylamino group with a triazolothiadiazole ring.
  • Such modifications are common in kinase inhibitors, suggesting divergent target selectivity compared to the pyridazine-based compound .
b. 2-Methyl-2-{[4-(methylsulfonyl)phenyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]propanamide (, Entry 306)
  • Key Differences : Features dual sulfonyl groups and a trifluoromethylphenyl substituent.
  • Impact: Sulfonyl groups increase polarity and electron-withdrawing effects, which may improve binding to targets like the CB2 receptor.
c. 2-(4-Chloro-2-methylphenoxy)-N-(3,4-dichlorophenyl)propanamide ()
  • Key Differences: Contains a 3,4-dichlorophenyl amide and a 4-chloro-2-methylphenoxy group.
  • The absence of a heterocyclic amino group limits polar interactions compared to the target compound .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₁H₂₂ClN₃O₂ 383.87 4-Chlorophenoxy, 6-methylpyridazinylamino
JNJ 303 () C₂₄H₃₄ClN₃O₃S 488.07 Adamantyl, methylsulfonamido
2-(4-Chloro-2-methylphenoxy)-N-(3,4-dichlorophenyl)propanamide C₁₆H₁₄Cl₃NO₂ 358.65 3,4-Dichlorophenyl, 4-chloro-2-methylphenoxy
, Entry 306 C₁₈H₁₇F₃N₂O₄S₂ 450.1 Sulfonyl, trifluoromethylphenyl
  • Lipophilicity : The target compound’s pyridazine ring may reduce logP compared to dichlorophenyl analogs (), balancing solubility and membrane penetration.
  • Metabolic Stability : Heterocyclic amines (e.g., pyridazine, triazole) in and the target compound are less prone to rapid hydrolysis than simple amides () .

Q & A

Q. What are the established synthetic routes for 2-(4-chlorophenoxy)-2-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)propanamide?

The synthesis typically involves multi-step reactions:

  • Substitution reactions : Alkaline conditions for introducing aryloxy groups (e.g., chlorophenoxy) via nucleophilic aromatic substitution .
  • Condensation reactions : Use of coupling agents (e.g., EDC/HOBt) to form amide bonds between intermediates like 4-((6-methylpyridazin-3-yl)amino)aniline and chlorophenoxy-substituted carboxylic acids .
  • Reductive amination : For introducing the pyridazinylamino group under controlled pH and temperature .
  • Purification : Recrystallization or column chromatography to isolate the final compound .

Q. How is the structural identity of this compound confirmed?

Key analytical methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions and amide bond formation.
  • Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : For resolving stereochemistry and intermolecular interactions in crystalline form .

Q. What are the primary physicochemical properties critical for experimental design?

  • Solubility : Influenced by the chlorophenoxy and pyridazinyl groups; typically requires polar aprotic solvents (e.g., DMSO) for in vitro assays .
  • Stability : Susceptibility to hydrolysis at the amide bond under acidic/basic conditions necessitates pH-controlled storage .
  • LogP : Estimated via HPLC to predict membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the final coupling step?

  • Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling of pyridazinyl intermediates .
  • Temperature control : Maintain ≤60°C to prevent decomposition of heat-sensitive intermediates .
  • Protective groups : Use Boc or Fmoc groups to prevent side reactions during amide bond formation .
  • Yield comparison table :
ConditionCatalystTemperature (°C)Yield (%)
No catalyst2512
Pd(OAc)2_2606058
CuI/1,10-phenanthroline808034

Data adapted from multi-step syntheses in and .

Q. How do structural analogs compare in bioactivity, and what methodological approaches validate these differences?

  • SAR studies : Replace the 6-methylpyridazinyl group with ethyl or hydrogen to assess potency shifts in enzyme inhibition assays .
  • In vitro testing : Compare IC50_{50} values against kinase targets (e.g., EGFR) using fluorescence polarization assays .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., COX-2) using AutoDock Vina .

Q. Example analog comparison :

Compound ModificationTarget IC50_{50} (nM)Solubility (mg/mL)
6-Methylpyridazinyl (original)48 ± 3.20.12
6-Ethylpyridazinyl72 ± 5.10.09
Pyridinyl (no methyl)>10000.31

Data from and .

Q. How should researchers address contradictory data in cytotoxicity studies across cell lines?

  • Assay standardization : Use identical cell passage numbers and culture conditions (e.g., RPMI vs. DMEM) .
  • Impurity analysis : Characterize by HPLC to rule out batch-dependent contaminants .
  • Pathway profiling : Perform RNA-seq to identify cell-line-specific expression of target proteins (e.g., apoptosis regulators) .

Q. What strategies are effective for improving metabolic stability in preclinical studies?

  • Isotope labeling : Incorporate 14C^{14}C at the methyl group to track metabolic degradation via LC-MS .
  • Prodrug design : Modify the amide to a esterase-sensitive prodrug for sustained release .
  • Microsomal assays : Test stability in human liver microsomes (HLM) with/without CYP450 inhibitors .

Methodological Guidance

Q. What in silico tools are recommended for predicting drug-likeness and toxicity?

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability, CYP inhibition, and hERG liability .
  • Toxicity profiling : Apply ProTox-II for hepatotoxicity and carcinogenicity risk assessment .

Q. How to design a robust SAR study for this compound?

  • Scaffold diversification : Synthesize derivatives with variations in the chlorophenoxy, propanamide, or pyridazinyl groups .
  • High-throughput screening : Test 100+ analogs against a panel of 20 kinases to identify selectivity trends .
  • Data normalization : Express bioactivity as % inhibition relative to positive controls (e.g., staurosporine) .

Q. What experimental controls are critical in mechanistic studies?

  • Negative controls : Use DMSO vehicle and scrambled siRNA in target validation assays .
  • Positive controls : Include known inhibitors (e.g., imatinib for kinase assays) .
  • Blinded analysis : Assign compound codes to prevent bias in data interpretation .

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